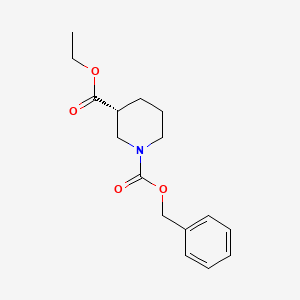

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Descripción

Propiedades

IUPAC Name |

1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582129 | |

| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435275-85-7 | |

| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Versatile Chiral Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The introduction of chirality into this six-membered nitrogenous heterocycle significantly enhances its utility, allowing for precise three-dimensional interactions with biological targets, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4] This technical guide provides an in-depth analysis of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate , a key chiral building block in drug discovery. We will explore its synthesis, the strategic importance of its protecting and functional groups, and its application in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for the synthesis of novel bioactive molecules.

The Strategic Importance of Chiral Piperidines in Drug Design

Chiral piperidine scaffolds are foundational elements in a vast array of pharmaceuticals.[5] Their prevalence is due to several key advantages they confer upon a molecule:

-

Modulation of Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring can improve properties like solubility and metabolic stability compared to flat, aromatic systems.

-

Enhanced Biological Activity and Selectivity: A defined stereocenter, such as the (R)-configuration at the C3 position, allows a molecule to fit more precisely into a chiral binding pocket of a protein target, increasing affinity and selectivity for the intended target over off-targets.[1]

-

Improved Pharmacokinetics: The piperidine moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to more favorable pharmacokinetics.[3]

-

Reduced hERG Toxicity: Strategic incorporation of polar motifs like the piperidine nitrogen can mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity-related drug candidate failure.[4]

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate serves as an exemplary intermediate that provides chemists with a rigid, stereochemically defined core ready for elaboration into complex drug candidates.

Physicochemical Profile and Synthesis Overview

The subject molecule is a diester derivative of piperidine, featuring an N-benzyl protecting group and an ethyl ester at the chiral C3 position.

| Property | Value | Source |

| CAS Number | 310454-53-6 (racemic/unspecified) | [6] |

| Molecular Formula | C₁₆H₂₁NO₄ | [6] |

| Molecular Weight | 291.34 g/mol | [6] |

| Chirality | (R)-configuration at C3 | - |

| Key Functional Groups | N-Benzyl (Cbz) protecting group, C3-Ethyl ester | - |

Synthetic Strategy

The synthesis of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is typically achieved through a multi-step sequence starting from commercially available precursors. A common approach involves the stereoselective modification of a piperidone derivative. The following workflow illustrates a logical synthetic pathway.

Caption: Proposed synthetic workflow for the target molecule.

Role of Key Functional Groups in Synthesis

The utility of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate stems from the distinct roles of its N-benzyl and C3-ethyl ester functionalities. These groups provide both protection and a handle for subsequent chemical transformations, making it a versatile intermediate.

The N-Benzyl (Cbz) Group: A Removable Director

The benzyl group attached to the piperidine nitrogen serves as a robust protecting group.

-

Why it's chosen: It is stable to a wide range of reaction conditions, including acidic, basic, and organometallic reagents, allowing for selective modification of other parts of the molecule.

-

Strategic Removal: Its true value lies in its facile removal via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This deprotection step is exceptionally clean, typically yielding toluene as the only byproduct and liberating the secondary amine of the piperidine ring. The newly available amine is a key nucleophile for introducing new substituents and building molecular complexity.

The C3-Ethyl Ester: A Versatile Synthetic Handle

The ethyl ester at the chiral C3 position is not merely a placeholder; it is an activatable functional group for a variety of critical transformations in drug synthesis.

-

Hydrolysis: Saponification (e.g., with LiOH or NaOH) converts the ester to the corresponding carboxylic acid. This acid is a primary precursor for forming stable amide bonds, a cornerstone of pharmaceutical structures.

-

Amidation: The resulting carboxylic acid can be coupled with a wide array of amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate diverse libraries of amide derivatives.[7] This is the most common strategy for incorporating the piperidine scaffold into a larger molecule.

-

Reduction: The ester can be reduced to a primary alcohol (e.g., using LiAlH₄ or LiBH₄), providing another point of diversification for ether linkages or further oxidation.

Caption: Key synthetic transformations of the title compound.

Applications in Bioactive Molecule Synthesis

While (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is the protected precursor, its debenzylated counterpart, (R)-Ethyl piperidine-3-carboxylate , is the direct reactant used in many syntheses. The following case studies demonstrate the scaffold's role in constructing important classes of therapeutic agents.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics for treating type 2 diabetes. The chiral piperidine ring often serves as a key structural element that interacts with the S2 subsite of the DPP-4 enzyme. The synthesis of these inhibitors frequently involves coupling the free N-H of (R)-Ethyl piperidine-3-carboxylate with complex heterocyclic structures.

Case Study 2: Neurotransmitter Reuptake Inhibitors

This scaffold is a critical component in molecules targeting the central nervous system.

-

GABA Uptake Inhibitors: Derivatives of (R)-nipecotic acid (the hydrolyzed form of the ester) are potent GABA reuptake inhibitors.[8] The anticonvulsant drug Tiagabine, for example, is based on this core structure.[8]

-

Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): The piperidine moiety is used to correctly orient functional groups for optimal interaction with monoamine transporters, leading to treatments for depression and other mood disorders.[9]

Case Study 3: Janus Kinase (JAK2) Inhibitors

JAK2 inhibitors are used to treat myeloproliferative neoplasms and rheumatoid arthritis. The piperidine ring can function as a non-aromatic scaffold to link different pharmacophoric elements, often improving solubility and ADME properties compared to purely aromatic linkers.[9]

Key Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry practices for manipulating this class of molecules. Researchers should always consult specific literature for optimized conditions.

Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzyl group to yield the free secondary amine.

-

Setup: In a flask suitable for hydrogenation, dissolve (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (1.0 equiv) in a solvent such as ethanol (EtOH) or methanol (MeOH).

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Seal the flask, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically 1 atm to 50 psi) using a balloon or a Parr hydrogenator.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Once complete, carefully vent the H₂ atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (R)-Ethyl piperidine-3-carboxylate, which can often be used in the next step without further purification.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.

-

Setup: Dissolve the starting ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5-3.0 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature, monitoring by TLC or LC-MS until the hydrolysis is complete.

-

Workup: Quench the reaction by adding 1N HCl to acidify the mixture to a pH of ~3-4.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Bond Formation (EDC/HOBt Coupling)

This protocol outlines the coupling of the carboxylic acid (from Protocol 2) with an amine.

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), 1-Hydroxybenzotriazole (HOBt, 1.1 equiv), and the desired amine (1.1 equiv) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc).

-

Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amide.

Conclusion and Future Outlook

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is more than a simple chemical; it is a strategic tool for medicinal chemists. It provides a robust, stereochemically defined scaffold that, through well-established synthetic transformations, can be elaborated into a diverse range of complex molecular architectures. The strategic placement of the N-benzyl protecting group and the C3-ethyl ester handle allows for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of novel therapeutics targeting a spectrum of diseases from metabolic disorders to neurological conditions. As drug discovery continues to demand molecules with greater specificity and improved safety profiles, the intelligent application of chiral building blocks like this will remain a cornerstone of successful pharmaceutical development.

References

-

Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023). ResearchGate. [Link][3]

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate. (2023). ResearchGate. [Link][5]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link][2]

-

RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. (2024). UCL Discovery. [Link][7]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl ethyl piperidine-1,3-dicarboxylate | CAS 310454-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Mastering the Analysis of Piperidine-1,3-dicarboxylates: A Guide to Structural Elucidation and Purity Assessment

Introduction: The Significance of Piperidine-1,3-dicarboxylates in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its many derivatives, piperidine-1,3-dicarboxylates have emerged as particularly valuable scaffolds. The dual ester functionalities at the 1 and 3 positions offer versatile handles for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of pharmacological activities.[1] The precise stereochemistry and substitution patterns on the piperidine ring are often critical for biological efficacy and safety, making rigorous analytical characterization an indispensable component of the drug discovery and development process.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key analytical techniques for the thorough characterization of piperidine-1,3-dicarboxylates. We will delve into the "why" and "how" of each method, offering not just protocols, but the scientific rationale behind the experimental choices.

Structural Elucidation: A Multi-faceted Approach

Confirming the chemical structure of a newly synthesized piperidine-1,3-dicarboxylate requires a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For piperidine-1,3-dicarboxylates, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and providing insights into the stereochemistry of the molecule.

Causality Behind the Experiment: The chemical environment of each proton and carbon atom within the molecule influences its resonance frequency in a magnetic field. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can piece together the molecular structure. For instance, the presence of ester groups will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts. The coupling patterns between protons on the piperidine ring can help determine their relative stereochemistry (cis or trans).[2][3]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the piperidine-1,3-dicarboxylate sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 or 500 MHz Spectrometer): [4][5]

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon atom.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

-

Data Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants (J-values) to assign the signals to specific protons and determine their spatial relationships.

-

Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar compounds.

-

Expected Spectral Features for a Generic Piperidine-1,3-dicarboxylate:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| N-Protecting Group (e.g., Boc) | ~1.4 | ~80 (quaternary C), ~28 (CH₃) | The tert-butyl protons of a Boc group typically appear as a sharp singlet.[6] |

| Ester Alkyl Group (e.g., CH₃, CH₂CH₃) | ~3.7 (OCH₃), ~1.2 (CH₃ of ethyl), ~4.1 (CH₂ of ethyl) | ~52 (OCH₃), ~14 (CH₃ of ethyl), ~61 (CH₂ of ethyl) | |

| Piperidine Ring Protons | 1.5 - 4.5 | 25 - 60 | The chemical shifts and coupling patterns are highly dependent on the substitution and stereochemistry. Protons alpha to the nitrogen and the carboxylate group will be shifted downfield.[7] |

| C=O (Ester) | - | 170 - 175 |

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that can also be used to deduce structural information through fragmentation patterns.

Causality Behind the Experiment: In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. Fragmentation of the molecular ion can occur, and the resulting fragment ions provide clues about the different functional groups and their connectivity within the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the piperidine-1,3-dicarboxylate sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) can enhance ionization efficiency, depending on the nature of the analyte.

-

-

Instrument Parameters:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode to detect protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

-

Set the capillary voltage, cone voltage, and other source parameters to optimize the signal for the compound of interest.

-

Acquire data over a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the piperidine-1,3-dicarboxylate.

-

For high-resolution mass spectrometry (HRMS), compare the measured exact mass with the calculated exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern (if any) to gain further structural insights. Common fragmentation pathways for piperidine derivatives may involve cleavage of the N-protecting group or the ester side chains.

-

Purity Assessment and Separation of Stereoisomers

Ensuring the purity of a compound is crucial for its use in biological assays and further development. For chiral piperidine-1,3-dicarboxylates, determining the enantiomeric excess is also of paramount importance.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and widely used technique for separating, identifying, and quantifying the components of a mixture.[8] For piperidine-1,3-dicarboxylates, reversed-phase HPLC is a common method for assessing purity.

Causality Behind the Experiment: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). Compounds are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Sample Preparation:

-

Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC System and Parameters: [9]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. A typical gradient might start with a high percentage of water and ramp up to a high percentage of the organic solvent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at a wavelength where the compound absorbs (if it has a chromophore). If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. For non-chromophoric piperidines, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed.[9][10]

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any impurities.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

-

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis.

Chiral Chromatography: Separating Enantiomers

For chiral piperidine-1,3-dicarboxylates, it is essential to separate and quantify the enantiomers to determine the enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for this purpose.[11]

Causality Behind the Experiment: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and effective for a broad range of compounds, including piperidine derivatives.[12]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

-

Column Selection:

-

Screen a variety of chiral columns to find the one that provides the best separation. Polysaccharide-based columns like Chiralpak® IA, AD-H, and Chiralcel® OD-H are good starting points.[12]

-

-

Mobile Phase Optimization:

-

For normal-phase chiral HPLC, the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[12]

-

Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape and resolution.[12]

-

-

HPLC System and Parameters:

-

Column: Selected chiral column.

-

Mobile Phase: Optimized mixture of solvents.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, as temperature can affect the separation.

-

Detection: UV detector. If the enantiomers lack a chromophore, pre-column derivatization with a chiral or achiral UV-active reagent may be necessary.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

Supercritical Fluid Chromatography (SFC) as a "Green" Alternative:

Chiral SFC is gaining popularity as a faster and more environmentally friendly alternative to chiral HPLC.[4][13] It uses supercritical carbon dioxide as the main mobile phase component, which is less toxic and produces less organic waste.[4] The lower viscosity of the mobile phase in SFC allows for higher flow rates and faster separations without a loss of resolution.[4]

Workflow for Chiral Method Development

Caption: General Workflow for Chiral Method Development.

Definitive Structure and Stereochemistry: X-ray Crystallography

While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[11]

Causality Behind the Experiment: When a well-ordered crystal of a compound is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, the precise position of each atom in the molecule can be determined.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization:

-

This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality.

-

Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

-

A variety of solvents and solvent mixtures should be screened to find suitable conditions.

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer in an X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

-

The structural model is then refined to improve the agreement between the calculated and observed diffraction data.

-

-

Data Analysis:

-

The final refined structure provides detailed information about bond lengths, bond angles, and torsion angles.

-

For chiral molecules, the absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects. The resulting structure can be visualized to confirm the stereochemistry.

-

Vibrational Spectroscopy: A Quick Check of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that is useful for identifying the functional groups present in a molecule.

Causality Behind the Experiment: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, we can identify the types of bonds and thus the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Data Collection:

-

Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the piperidine-1,3-dicarboxylate.

-

Expected FTIR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 (strong) |

| C-O (Ester) | 1000 - 1300 (strong) |

| C-H (alkane) | 2850 - 3000 |

| N-H (if present) | 3300 - 3500 (secondary amine) |

The presence of Bohlmann bands (bands below 2800 cm⁻¹) can sometimes provide information about the conformation of the piperidine ring, particularly in relation to the nitrogen lone pair.

Conclusion

The comprehensive characterization of piperidine-1,3-dicarboxylates is a critical undertaking in drug discovery and development. A combination of NMR and mass spectrometry is essential for initial structural confirmation. HPLC is the primary tool for purity assessment, while chiral HPLC or SFC is indispensable for determining the enantiomeric purity of chiral analogs. For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, X-ray crystallography is the gold standard. Finally, FTIR provides a quick and convenient method for confirming the presence of key functional groups. By employing these analytical techniques in a logical and systematic manner, researchers can ensure the quality and integrity of their compounds, paving the way for successful drug development programs.

References

-

Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Retrieved from [Link]

-

Berger, T. A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]

-

Hryhoriv, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals. Retrieved from [Link]

-

Hryhoriv, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghorbani-Choghamarani, A., et al. (2019). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... ResearchGate. Retrieved from [Link]

-

Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

-

Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

-

Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl- and methoxy-substituted methyl pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

-

Wu, D. R., et al. (2007). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

-

Daly, J. W., et al. (1988). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Retrieved from [Link]

-

Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. National Center for Biotechnology Information. Retrieved from [Link]

-

Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Retrieved from [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

Lee, H., et al. (2020). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Supporting Information for Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl- and methoxy-substituted methyl pipecolinates. The Royal Society of Chemistry. Retrieved from [Link]

-

Cerkovnik, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]

-

Huang, C., et al. (2005). Synthesis of (-)-epibatidine and its derivatives from chiral allene-1,3-dicarboxylate esters. Europe PMC. Retrieved from [Link]

-

Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. afmps.be [afmps.be]

- 3. mdpi.com [mdpi.com]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Deprotection of N-Benzyl Groups in Piperidine-1,3-dicarboxylates

Introduction: The Strategic Role of the N-Benzyl Group in Piperidine Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] In the multi-step synthesis of complex piperidine derivatives, such as piperidine-1,3-dicarboxylates, the judicious use of protecting groups is paramount. The N-benzyl (Bn) group is a workhorse protecting group for the piperidine nitrogen due to its robustness across a wide array of reaction conditions, including acidic and basic hydrolysis, and many organometallic transformations.[2]

Its removal, however, is a critical step that must be executed with high fidelity to avoid degradation of the target molecule. Catalytic hydrogenolysis stands as the premier method for N-debenzylation due to its mild conditions and clean byproducts—typically just the deprotected amine and toluene.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory, practical application, and optimization of N-benzyl group deprotection, with a specific focus on piperidine-1,3-dicarboxylate substrates.

The Mechanism of Catalytic Hydrogenolysis

Understanding the mechanism of N-debenzylation is crucial for troubleshooting and optimizing reaction conditions. The process occurs on the surface of a heterogeneous metal catalyst, most commonly palladium.[2]

The Catalytic Cycle involves several key steps:

-

Adsorption: Both the N-benzylpiperidine substrate and the hydrogen source (molecular hydrogen or a donor molecule) adsorb onto the active sites of the palladium catalyst surface.

-

Hydrogen Activation: Molecular hydrogen (H₂) undergoes dissociative chemisorption on the palladium surface to form highly reactive palladium hydride (Pd-H) species.[2] In catalytic transfer hydrogenation, the hydrogen donor molecule (e.g., ammonium formate) decomposes on the surface to provide the active hydrogen species.

-

C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed piperidine is cleaved by the palladium hydride species. This is the key hydrogenolysis step.

-

Product Formation & Desorption: The resulting piperidine product and toluene desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[2]

The efficiency of this process is highly dependent on several experimental parameters, which will be explored in the subsequent sections.

Figure 1: The catalytic cycle of N-debenzylation via hydrogenolysis.

Key Methodologies for N-Debenzylation

The two primary approaches for reductive N-debenzylation are direct hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH). The choice between them depends on available equipment, safety considerations, and substrate sensitivity.

Direct Catalytic Hydrogenation (H₂ Gas)

This is the classic method, involving the use of hydrogen gas as the reductant.

-

Catalyst: Palladium on activated carbon (Pd/C), typically at 5% or 10% loading, is the most common choice.[2] For more challenging debenzylations, or to minimize side reactions, Pearlman's catalyst (Pd(OH)₂/C) can be significantly more effective.[2] In some cases, a mixture of Pd/C and Pd(OH)₂/C has shown superior reactivity compared to either catalyst alone.[3]

-

Hydrogen Source: Hydrogen gas is supplied either from a balloon (for atmospheric pressure reactions) or a pressurized cylinder for reactions requiring higher pressures (e.g., 30-60 psi). Higher pressure often accelerates the reaction rate.

-

Solvent: Alcohols like methanol (MeOH) or ethanol (EtOH) are standard solvents due to their ability to solubilize a wide range of substrates and facilitate the reaction.[2] A key drawback is the potential for N-alkylation of the product amine, though this is often minimal. To circumvent this, solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or 2,2,2-trifluoroethanol (TFE) can be employed, with TFE being particularly effective at preventing N-alkylation.[2]

-

Additives: The product piperidine is basic and can poison the palladium catalyst by strongly coordinating to its surface, slowing or halting the reaction.[4][5] To prevent this, a stoichiometric amount of acid (e.g., acetic acid, HCl) is often added. The resulting ammonium salt does not act as a catalyst poison, thereby facilitating a smoother and faster reaction.[2][6][7]

Catalytic Transfer Hydrogenation (CTH)

CTH is a highly convenient and safer alternative that avoids the need for pressurized hydrogen gas cylinders and specialized equipment. Instead, hydrogen is generated in situ from a donor molecule.

-

Catalyst: 10% Pd/C is the most frequently used catalyst for CTH.[8]

-

Hydrogen Donors: A variety of donors can be used:

-

Ammonium Formate (HCO₂NH₄): This is arguably the most popular choice. It decomposes on the catalyst surface to H₂, CO₂, and NH₃. The reaction is typically run at reflux in methanol and is often very rapid, sometimes completing in under an hour.[8][9]

-

Formic Acid (HCO₂H): Also a very effective hydrogen donor. However, it creates an acidic medium, which can be beneficial for preventing catalyst poisoning but may be incompatible with acid-sensitive functional groups.[10]

-

Cyclohexene / 1,4-Cyclohexadiene: These donors are converted to the thermodynamically stable benzene during the reaction. They are effective but can require higher catalyst loadings or longer reaction times compared to formates.[4][11]

-

-

Advantages of CTH: The primary benefits are operational simplicity and enhanced safety. Reactions can be run in standard glassware under an inert atmosphere (like nitrogen) without the risks associated with flammable hydrogen gas.

Comparative Analysis of Deprotection Protocols

The selection of an appropriate protocol is critical for success. The table below summarizes the key features of the most common methods.

| Parameter | Protocol 1: Direct Hydrogenation | Protocol 2: CTH (Ammonium Formate) | Protocol 3: CTH (Formic Acid) |

| Catalyst | 5-10% Pd/C, or Pd(OH)₂/C | 10% Pd/C | 10% Pd/C |

| Hydrogen Source | H₂ Gas (Balloon or Cylinder) | Ammonium Formate | Formic Acid |

| Typical Solvent | MeOH, EtOH, EtOAc, TFE | MeOH | MeOH, EtOH |

| Temperature | Room Temperature to 60 °C | Reflux (approx. 65 °C in MeOH) | Room Temperature to Reflux |

| Pressure | Atmospheric to ~5 bar | Atmospheric | Atmospheric |

| Key Advantage | Highly effective; pressure can drive difficult reactions. | High speed; no H₂ gas handling required; neutral conditions.[8] | Rapid; acidic medium prevents catalyst poisoning. |

| Key Disadvantage | Requires specialized pressure equipment/handling of H₂ gas. | Requires reflux temperatures; must use anhydrous donor. | Strongly acidic; may not be suitable for acid-labile substrates. |

| Workup | Filtration of catalyst, solvent evaporation. | Filtration of catalyst, solvent evaporation. | Filtration, evaporation, may require neutralization. |

Detailed Experimental Protocols

Safety Precaution: Palladium on carbon is pyrophoric, especially when dry and exposed to air after use. The catalyst filter cake should never be allowed to dry completely in air. It should be quenched with water immediately after filtration and disposed of according to institutional safety guidelines.

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and H₂ Gas

This protocol describes a general and robust procedure for N-debenzylation using a hydrogen atmosphere.

-

Reaction Setup: To a solution of the N-benzyl piperidine-1,3-dicarboxylate (1.0 mmol, 1.0 equiv) in methanol (15-20 mL) in a suitable pressure vessel or heavy-walled flask, add 10% Pd/C (10-20 mol% Pd, e.g., 100-200 mg for a ~1g scale reaction).

-

Rationale: Methanol is an excellent solvent for both the substrate and for facilitating hydrogenation. The catalyst loading is a critical parameter that may require optimization.

-

-

Acid Addition (Optional but Recommended): Add glacial acetic acid (1.0 mmol, 1.0 equiv) to the mixture.

-

Rationale: The acid protonates the product amine, preventing it from poisoning the palladium catalyst surface.[5]

-

-

Hydrogen Atmosphere: Seal the vessel and purge the system by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen gas (3 cycles). For atmospheric pressure, a balloon filled with hydrogen is sufficient. For higher pressures, use a regulated hydrogen cylinder and pressurize the vessel to the desired pressure (e.g., 45-50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is essential to ensure efficient mixing of the gas, liquid, and solid catalyst phases.

-

Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄ or ninhydrin) or LC-MS. The reaction is complete upon full consumption of the starting material, typically within 2-24 hours.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol (2 x 10 mL).

-

Critical Safety Step: Immediately quench the Celite pad with water. Do not allow it to dry.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected piperidine, which can be purified further by crystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a fast and convenient method that avoids handling hydrogen gas.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the N-benzyl piperidine-1,3-dicarboxylate (1.0 mmol, 1.0 equiv) and 10% Pd/C (typically 20-50% by weight of the substrate) in anhydrous methanol (15 mL).

-

Rationale: A higher catalyst loading is often used in CTH to ensure rapid decomposition of the hydrogen donor.

-

-

Hydrogen Donor Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 mmol, 5.0 equiv) in a single portion.

-

Rationale: A large excess of the hydrogen donor is used to drive the reaction to completion.

-

-

Reaction: Heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete in 30-90 minutes.[9]

-

Workup: After completion, cool the mixture to room temperature. Filter through a pad of Celite®, washing with methanol.

-

Critical Safety Step: Quench the catalyst on the Celite pad with water before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. An aqueous workup can be performed to remove any remaining formate salts if necessary.

General Workflow and Decision Making

Choosing the right deprotection strategy is key. The following workflow provides a logical approach to selecting and executing the experiment.

Figure 2: Decision workflow for selecting an N-debenzylation method.

Monitoring Reaction Progress

Effective reaction monitoring is essential for determining the endpoint and preventing the formation of byproducts. A combination of techniques provides the most comprehensive picture.[12]

-

Thin-Layer Chromatography (TLC): The quickest method to qualitatively assess reaction progress. Spot the reaction mixture against the starting material on a silica gel plate. The product, being a secondary amine, will typically have a lower Rf value than the starting tertiary amine. Visualization with a UV lamp followed by staining with potassium permanganate (KMnO₄) or ninhydrin is effective.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting material and the formation of the product. It is invaluable for confirming the mass of the desired product and identifying any potential byproducts.[12]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the characteristic benzylic proton signals (a singlet typically around 3.5-4.5 ppm) and the aromatic signals of the benzyl group (7.2-7.4 ppm).[12]

References

- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1985-31124]

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918708063974]

- Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of hydrogenolysable protecting groups under ambient conditions. Synthesis, 1980(11), 929-932.

- BenchChem (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Technical Notes. [URL: https://www.benchchem.com/application-note-catalytic-hydrogenolysis-for-n-benzyl-deprotection]

- ACS Green Chemistry Institute (2026). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/greenchemistry/pharmaceutical-roundtable/reagent-guides.html]

- Štefane, B., & Požgan, F. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5722. [URL: https://www.mdpi.com/1420-3049/25/23/5722]

- Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 84(9), 5719–5727. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b00518]

- Li, B., et al. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 25(6), 1475–1485. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00115]

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17, 435-446. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/np/b001889m]

- Thiemann, T., & Al Soom, N. (2015). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O- or N-debenzylation. Sciorum. [URL: https://sciforum.net/paper/mol2net-01-00005]

- Crabtree, R. H. (2011). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 40(9), 1863-1869. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/dt/c0dt01258a]

- Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 123-128. [URL: http://nopr.niscpr.res.in/handle/123456789/53610]

- Al Soom, N., & Thiemann, T. (2015). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O- or N-debenzylation. ResearchGate. [URL: https://www.researchgate.

- BenchChem (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. BenchChem Technical Notes. [URL: https://www.benchchem.com/application-notes-and-protocols-for-monitoring-reactions-with-n-benzyl-n-cbz-glycine]

- Reddy, P. G., & Baskaran, S. (1996). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Tetrahedron Letters, 37(27), 4785-4788.

- Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [URL: https://pubs.acs.org/doi/10.1021/ol5017126]

- Jackson, R. F. W., et al. (2000). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/1304/]

- Yang, S. S., et al. (2003). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions, 95, 231-238.

- ScienceMadness Discussion Board (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=28514]

- Wang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10329–10341. [URL: https://www.mdpi.com/1420-3049/16/12/10329]

- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8473-8475. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390101831X]

- Fairbanks, A. J., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 3(24), 3891–3893. [URL: https://pubs.acs.org/doi/10.1021/ol016766i]

- Li, Y., et al. (2017). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Letters, 19(1), 212-215. [URL: https://www.researchgate.net/publication/312019777_More_Efficient_Palladium_Catalyst_for_Hydrogenolysis_of_Benzyl_Groups]

- ScienceMadness Discussion Board (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=105573]

- Lunn, J. D., & Shon, Y. S. (2015). Catalytic hydrogenation of 2,5-piperazinedione to piperazine. Digital Repository at the University of Maryland. [URL: https://drum.lib.umd.edu/handle/1903/16843]

- Wang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Request PDF on ResearchGate. [URL: https://www.researchgate.

- Bäckvall, J. E., et al. (2008). Catalytic transfer hydrogenation of N-benzylidenaniline. ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-transfer-hydrogenation-of-N-benzylidenaniline-a_tbl1_231124239]

- Hahm, H. S., & Seeberger, P. H. (2021). Automated Assembly of Polyglucuronic Acids for Structural Explorations. Journal of the American Chemical Society, 143(35), 14096–14101. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c06834]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Selective Ester Hydrolysis of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Introduction and Significance

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a valuable chiral intermediate in medicinal chemistry and drug development.[1] The piperidine scaffold is a privileged structure found in numerous pharmaceuticals.[1] Selective hydrolysis of the C3-ethyl ester while preserving the N1-benzyl carbamate (Cbz or Z-group) is a critical transformation. This reaction yields (R)-1-(benzyloxycarbonyl)piperidine-3-carboxylic acid, a key building block for introducing a chiral piperidine moiety with an orthogonal handle for further functionalization, such as amide bond formation.

This document provides a comprehensive guide to this selective hydrolysis. It delves into the mechanistic rationale behind the reaction's selectivity and presents a robust, validated protocol for its execution in a research setting. The procedure is designed for high-yield synthesis of the target carboxylic acid, complete with guidelines for reaction monitoring, product isolation, and safety.

The Principle of Selective Hydrolysis: Mechanistic Rationale

The successful synthesis hinges on the differential reactivity of the two ester-like functional groups within the starting material under basic conditions. The key is understanding that the N1-benzyl ester is part of a carbamate linkage, which is significantly more stable to basic hydrolysis than the C3-ethyl ester.

Causality of Selectivity: The C3-ethyl ester is a standard carboxylate ester. Its carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by a hydroxide ion (OH⁻). The reaction proceeds via a classic base-promoted hydrolysis, or saponification, mechanism.[2]

In contrast, the N1-benzyl carbamate is less reactive. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbamate's carbonyl group. This resonance effect reduces the electrophilicity of the carbonyl carbon, making it less prone to attack by the hydroxide nucleophile. Consequently, under controlled conditions (e.g., using a stoichiometric amount of base at moderate temperatures), the ethyl ester can be selectively cleaved while the carbamate remains intact.

Base-promoted hydrolysis is generally preferred over acid-catalyzed hydrolysis for this transformation because it is an irreversible process.[3][4] The final step of the saponification mechanism is the deprotonation of the newly formed carboxylic acid by an alkoxide or hydroxide ion, which forms a stable carboxylate salt and drives the reaction to completion.[4]

Reaction Mechanism Diagram

Caption: Mechanism of base-promoted hydrolysis of the C3-ethyl ester.

Detailed Experimental Protocol

This protocol details the selective hydrolysis of the ethyl ester. All reactions should be performed in a well-ventilated fume hood.[5]

Materials and Reagents

| Reagent | Grade | Supplier Example |

| (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate[6] | ≥97% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH), pellets | ACS Reagent, ≥97% | Fisher Scientific |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics |

| Deionized Water (H₂O) | Type 1 Ultrapure | In-house |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |

| Brine (Saturated NaCl solution) | N/A | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Condenser (optional, for heated reactions)

-

Magnetic stir plate with heating capability

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

pH paper or calibrated pH meter

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[7] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5][8] Handle solid NaOH with forceps.[9]

-

Hydrochloric Acid (HCl): Corrosive and can cause irritation to the respiratory system.[9] Handle in a well-ventilated fume hood and wear full PPE.

-

Organic Solvents: THF and Ethyl Acetate are flammable. Keep away from ignition sources.

Reaction Procedure

Quantitative Data Summary

| Compound | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | 291.34 | 5.00 | 17.16 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.76 | 18.88 | 1.1 |

| THF | - | 35 mL | - | - |

| Water | - | 35 mL | - | - |

| 1 M HCl | - | ~25 mL | - | - |

Step-by-Step Method:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (17.16 mmol) of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in 35 mL of tetrahydrofuran (THF). Stir until a clear solution is formed.

-

Base Addition: In a separate beaker, dissolve 0.76 g (18.88 mmol, 1.1 eq) of sodium hydroxide pellets in 35 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

-

Reaction Initiation: Add the aqueous NaOH solution to the stirred solution of the starting material in the flask.

-

Reaction Conditions: Stir the resulting biphasic mixture vigorously at room temperature (approx. 20-25°C) for 12-18 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: 50% Ethyl Acetate in Hexanes with 1% Acetic Acid.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate.

-

Expected Results: The starting material (ester) will have a higher Rf value (e.g., ~0.6) than the product (carboxylic acid), which is more polar (e.g., ~0.2). The reaction is complete when the starting material spot is no longer visible.

-

Workup and Purification

-

Solvent Removal: Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.

-

Aqueous Wash: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice-water bath. While stirring, slowly add 1 M HCl solution dropwise to acidify the mixture to a pH of approximately 2-3.[10] A white precipitate of the product may form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.[11]

-

Drying and Concentration: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure on a rotary evaporator.

-

Final Product: The procedure should yield (R)-1-(benzyloxycarbonyl)piperidine-3-carboxylic acid as a white solid. The typical yield is 85-95%. Further purification can be achieved by recrystallization if necessary.

Experimental Workflow Diagram

Caption: A step-by-step flowchart of the hydrolysis protocol.

Characterization of Product

-

¹H NMR: The disappearance of the characteristic signals for the ethyl group (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) is expected. A new, broad singlet for the carboxylic acid proton (COOH) will appear far downfield (>10 ppm), which is D₂O exchangeable.

-

¹³C NMR: The signals corresponding to the ethyl ester carbons (~61 ppm and ~14 ppm) will be absent. A new signal for the carboxylic acid carbon will appear at ~175-180 ppm.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the product, (R)-1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (MW: 263.28 g/mol ).

-

Infrared (IR) Spectroscopy: A broad O-H stretch will appear from ~2500-3300 cm⁻¹, and the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (40-50°C) can be applied, but monitor for Cbz cleavage. |

| Inactive or insufficient base. | Use fresh, high-purity NaOH and ensure accurate weighing. Use 1.1-1.2 equivalents. | |

| Low Yield | Incomplete extraction of the product. | Ensure pH is sufficiently acidic (pH 2-3) before extraction. Perform at least three extractions with ethyl acetate. |

| Product is partially soluble in the aqueous layer. | Saturate the aqueous layer with NaCl (brine) before the final extraction to decrease the product's aqueous solubility. | |

| Cleavage of Cbz Group | Reaction conditions are too harsh (e.g., high temp). | Maintain the reaction at room temperature. If heating is required, keep it below 50°C and monitor for byproducts. |

References

-

IG Chemical Solutions. (n.d.). Hydrochloric Acid and Sodium Hydroxide. Retrieved from IG Chemical Solutions website.[9]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.[11]

-

Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide?.[8]

-

Fisher Scientific. (2015, March 25). Safety Data Sheet - Sodium Hydroxide.[12]

-

Chemistry Stack Exchange. (2012, June 20). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol.[5]

-

Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Sodium Hydroxide.[7]

-

Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.[2]

-

J&K Scientific LLC. (2021, February 8). Ester Hydrolysis.[3]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[4]

-

Wikipedia. (n.d.). Ester hydrolysis.[13]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.

-

Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids.

-

Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.[14]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.[15]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz.[16]

-

YouTube. (n.d.). Dot Language Graphviz.

-

Jasperse, J. (n.d.). Chem 360 Ch. 20, 21 Notes: Carboxylic Acids, Esters, Amides, Acid-Chlorides.[17]

-

Marcantoni, E., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.[18]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters.[19]

-

YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code.[20]

-

GraphViz Examples and Tutorial. (n.d.). Simple Graph.[21]

-

UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE.[22]

-

BenchChem. (2025). Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters.[23]

-

Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters.[24]

-

Chemguide. (n.d.). making carboxylic acids.[10]

-

alevelchem.com. (n.d.). Ester hydrolysis.[25]

-

ResearchGate. (2025, August 5). A simple method for reaction rate prediction of ester hydrolysis.

-

Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.[26]

-

Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.[27]

-

Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry.[28]

-

Chemguide. (n.d.). hydrolysis of esters.[29]

-

Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1]

-

Organic Syntheses. (n.d.). Benzoyl piperidine.[30]

-

Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.[31]

-

Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[32]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.[33]

-

Santa Cruz Biotechnology. (n.d.). Benzyl ethyl piperidine-1,3-dicarboxylate | CAS 310454-53-6.[6]

-

ACS Publications. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information.[34]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benzyl ethyl piperidine-1,3-dicarboxylate | CAS 310454-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. CCOHS: Sodium Hydroxide [ccohs.ca]

- 8. quora.com [quora.com]

- 9. igchemsolutions.com [igchemsolutions.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 14. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 16. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 19. Benzyl Esters [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. GraphViz Examples and Tutorial [graphs.grevian.org]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. benchchem.com [benchchem.com]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. science-revision.co.uk [science-revision.co.uk]

- 26. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. chemguide.co.uk [chemguide.co.uk]

- 30. Organic Syntheses Procedure [orgsyn.org]

- 31. WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google Patents [patents.google.com]

- 32. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 33. Organic Syntheses Procedure [orgsyn.org]

- 34. rsc.org [rsc.org]

Scale-up synthesis of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Application Note: Scale-Up Synthesis of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Executive Summary & Strategic Overview

Target Molecule: (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate IUPAC Name: 1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate Common Name: (R)-N-Cbz-Ethyl Nipecotate CAS Registry (Related): 25137-01-3 (Free amine ethyl ester)

This guide details the scalable synthesis of (R)-N-Cbz-ethyl nipecotate, a critical chiral intermediate for GABA uptake inhibitors (e.g., Tiagabine) and other CNS-active pharmaceutical ingredients (APIs). While asymmetric hydrogenation of pyridine precursors is possible, it often requires high-pressure autoclaves and expensive Rh/Ru-BINAP catalysts.

Selected Route: This protocol utilizes a Classical Resolution strategy. It is chosen for its robustness, lower capital expenditure (CAPEX), and suitability for multi-kilogram scale-up in standard reactor vessels. The route proceeds via the hydrogenation of ethyl nicotinate, resolution with a tartaric acid derivative, and subsequent Schotten-Baumann protection.

Key Challenges Addressed:

-

Enantiopurity: Achieving >99% ee for the (R)-isomer.

-

Cost-Efficiency: Managing the cost of chiral resolving agents.

-

Scalability: Avoiding chromatographic purification in favor of crystallization.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of Ethyl Nicotinate to the target protected chiral amine.

Caption: Linear synthetic workflow from Ethyl Nicotinate to (R)-N-Cbz-Ethyl Nipecotate via classical resolution.

Detailed Protocols

Step 1: Hydrogenation of Ethyl Nicotinate

Objective: Preparation of Racemic Ethyl Nipecotate. Scale: 1.0 kg input.

-

Reagents:

-

Ethyl Nicotinate (CAS: 614-18-6): 1.0 kg (6.62 mol)

-

Palladium on Carbon (5% or 10% Pd/C, 50% wet): 50 g (5 wt% loading)

-

Ethanol (Absolute): 5.0 L

-

Hydrogen Gas (H₂): Supply line (5–10 bar)

-

-

Protocol:

-

Charging: To a 10 L autoclave/pressure reactor, charge Ethyl Nicotinate and Ethanol.

-

Catalyst Addition: Add Pd/C catalyst carefully under an inert nitrogen atmosphere (Warning: Pyrophoric when dry).

-

Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 5–10 bar H₂ and heat to 60°C. Stir vigorously (800 rpm) to overcome mass transfer limitations.

-

Completion: Reaction is typically complete in 6–12 hours (monitor by GC/TLC).

-

Work-up: Cool to room temperature (RT). Filter the catalyst through a Celite pad (or sparkler filter) to remove Pd/C.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Racemic Ethyl Nipecotate as a colorless oil.

-

Step 2: Optical Resolution (The Critical Step)

Objective: Isolation of (R)-Ethyl Nipecotate. Mechanism: Diastereomeric salt formation.[2][6] Resolving Agent: (+)-Dibenzoyl-D-tartaric acid (D-DBTA).

-

Scientific Rationale: While L-Tartaric acid is cheaper, it typically precipitates the (S)-enantiomer, leaving the desired (R)-enantiomer in the mother liquor (requires complex recovery). For high-purity applications, using D-DBTA (or D-Tartaric acid) allows for the direct crystallization of the desired (R)-salt, ensuring higher enantiomeric excess (ee) through recrystallization.

-

Reagents:

-

Racemic Ethyl Nipecotate: 1.0 kg (6.36 mol)

-

(+)-Dibenzoyl-D-tartaric acid (anhydrous): 2.28 kg (6.36 mol) (1.0 eq)

-

Solvent System: Ethanol (95%) / Water mixture (typically 9:1 ratio).

-

-

Protocol:

-

Dissolution: In a 20 L reactor, dissolve (+)-Dibenzoyl-D-tartaric acid in Ethanol/Water (approx. 10 L) at 70–75°C.

-

Addition: Add the Racemic Ethyl Nipecotate slowly to the hot acid solution.

-

Crystallization: Allow the mixture to cool slowly to RT over 4–6 hours, then chill to 0–5°C for 2 hours. Seeding with authentic (R)-salt at 40°C is recommended for consistent particle size.

-

Filtration: Filter the white crystalline solid.

-

Purification (Recrystallization): If chiral HPLC indicates <98% ee, recrystallize the wet cake from hot Ethanol (95%).

-

Result: (R)-Ethyl Nipecotate D-DBTA Salt.

-

Theoretical Yield (max): 50%.

-

Practical Yield: 35–40% (approx.[7] 1.1–1.3 kg of salt).

-

Step 3: Free-Basing and N-Protection (Cbz)

Objective: Synthesis of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. Method: Schotten-Baumann conditions.[8]

-

Reagents:

-

(R)-Ethyl Nipecotate D-DBTA Salt: 1.0 kg (input basis)

-

Benzyl Chloroformate (Cbz-Cl): 1.2 eq relative to amine.

-

Sodium Carbonate (Na₂CO₃): 2.5 eq.

-

Solvent: Toluene / Water (1:1) or DCM / Water.

-

-

Protocol:

-

Free Basing: Suspend the salt in Water (5 L) and Toluene (5 L). Add Na₂CO₃ (approx. 500 g) and stir until the salt dissolves and the pH is >10.

-

Phase Separation (Optional): You can separate the organic layer containing the free amine now, or proceed in a biphasic one-pot reaction. Recommendation: One-pot.

-

Protection: Cool the biphasic mixture to 0–5°C.

-

Addition: Dropwise add Benzyl Chloroformate (Cbz-Cl) over 1 hour, maintaining temperature <10°C. The reaction is exothermic.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC/HPLC (disappearance of free amine).

-